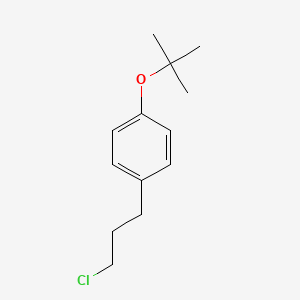
1-tert-Butoxy-4-(3-chloropropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butoxy-4-(3-chloropropyl)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a benzene ring substituted with a tert-butoxy group and a 3-chloropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-tert-Butoxy-4-(3-chloropropyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-tert-butoxy-4-chlorobenzene with 1,3-dichloropropane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butoxy-4-(3-chloropropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The benzene ring can undergo hydrogenation to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate are commonly used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) are used in the presence of hydrogen gas.
Major Products Formed
Substitution Reactions: Products include azido derivatives or thiol-substituted compounds.
Oxidation Reactions: Products include aldehydes or ketones.
Reduction Reactions: Products include cyclohexane derivatives.
Scientific Research Applications
1-tert-Butoxy-4-(3-chloropropyl)benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals.
Biological Studies: It is used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 1-tert-Butoxy-4-(3-chloropropyl)benzene involves its interaction with specific molecular targets. The tert-butoxy group can undergo hydrolysis to form a hydroxyl group, which can further interact with enzymes or receptors. The 3-chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds that can modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-tert-Butoxy-4-chlorobenzene: Similar structure but lacks the 3-chloropropyl group.
4-tert-Butoxyphenyl chloride: Similar structure but with different substituents.
1-tert-Butoxy-4-bromobenzene: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-tert-Butoxy-4-(3-chloropropyl)benzene is unique due to the presence of both the tert-butoxy and 3-chloropropyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and the synthesis of a wide range of derivatives.
Properties
CAS No. |
570413-53-5 |
|---|---|
Molecular Formula |
C13H19ClO |
Molecular Weight |
226.74 g/mol |
IUPAC Name |
1-(3-chloropropyl)-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C13H19ClO/c1-13(2,3)15-12-8-6-11(7-9-12)5-4-10-14/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
FPXUKWWWQUZDDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















